2-(Tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

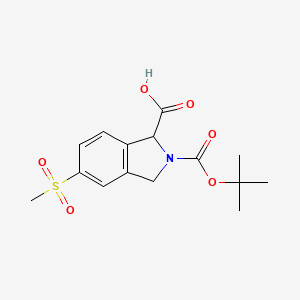

The compound 2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid features a polycyclic framework with distinct functional groups that define its chemical identity. The core structure consists of an isoindoline ring, a bicyclic system comprising a benzene ring fused to a five-membered saturated ring containing one nitrogen atom. The IUPAC name is derived through systematic prioritization of substituents and locants.

The tert-butoxycarbonyl (Boc) group occupies position 2 of the isoindoline system, while the methylsulfonyl (mesyl) group is located at position 5. The carboxylic acid functional group is positioned at the 1-carbon of the heterocycle. The stereochemistry of the molecule, as documented in synthetic intermediates, often adopts the (R)-configuration at the 1-position, as evidenced by chiral centers in related derivatives. The molecular formula C₁₅H₁₉NO₆S corresponds to a molecular weight of 341.38 g/mol , with the following structural representation encoded in SMILES notation:

C(C)(C)(C)OC(=O)N1[C@H](C2=CC=C(C=C2C1)S(=O)(=O)C)C(=O)O.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₆S |

| Molecular Weight (g/mol) | 341.38 |

| CAS Registry Number | 2101238-70-2 |

| SMILES | CC(C)(C)OC(=O)N1C@HC(=O)O |

The Boc group, a common protecting group in organic synthesis, introduces steric bulk and electron-withdrawing characteristics, while the methylsulfonyl group enhances polarity and hydrogen-bonding capacity. The carboxylic acid moiety at position 1 contributes to the molecule’s acidity and potential for salt formation.

Crystallographic Data and Conformational Isomerism

While experimental crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its conformational preferences. The isoindoline core typically adopts a boat-like conformation due to partial saturation of the heterocyclic ring. Substituents such as the Boc group at position 2 impose steric constraints, favoring equatorial orientation to minimize 1,3-diaxial interactions.

The methylsulfonyl group at position 5, with its tetrahedral geometry and strong electron-withdrawing nature, may induce torsional strain in the benzene ring. Computational models suggest that the sulfonyl oxygen atoms engage in weak intramolecular interactions with the carboxylic acid proton, stabilizing a specific conformer. Variable-temperature NMR studies of related isoindoline derivatives reveal restricted rotation about the C-N bond of the Boc group, leading to atropisomerism in some cases.

| Conformational Feature | Structural Influence |

|---|---|

| Boc Group Orientation | Equatorial preference due to steric bulk |

| Sulfonyl Group Geometry | Planar arrangement with resonance stabilization |

| Carboxylic Acid Torsion | Hydrogen bonding with sulfonyl oxygens |

The absence of published single-crystal X-ray diffraction data necessitates reliance on computational chemistry for conformational analysis. Density Functional Theory (DFT) optimizations predict a dihedral angle of 112° between the Boc group and the isoindoline plane, aligning with steric and electronic considerations.

Electronic Effects of Substituents: Tert-butoxycarbonyl and Methylsulfonyl Groups

The electronic landscape of the molecule is dominated by the opposing effects of its substituents. The Boc group, while primarily steric, exerts a moderate electron-withdrawing inductive effect (-I) through its carbonyl moiety. Conversely, the methylsulfonyl group is a potent electron-withdrawing group (-I and -M), significantly reducing electron density at the aromatic ring.

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| tert-Butoxycarbonyl | -I (inductive) | Deactivates ring electrophilic substitution |

| Methylsulfonyl | -I, -M (resonance) | Directs electrophiles to meta positions |

| Carboxylic Acid | -I, +M (resonance) | Enhances acidity (pKa ≈ 3.5) |

The Boc group’s electron withdrawal slightly acidifies the adjacent NH group (if present), though this is mitigated by its positioning on the saturated isoindoline ring. The methylsulfonyl group creates a pronounced electron-deficient region at position 5, making it susceptible to nucleophilic aromatic substitution under forcing conditions. Comparative Hammett substituent constants (σₚ) estimate the mesyl group’s effect at +0.72 , versus +0.41 for the Boc group, underscoring its stronger deactivating nature.

Properties

Molecular Formula |

C15H19NO6S |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxylic acid |

InChI |

InChI=1S/C15H19NO6S/c1-15(2,3)22-14(19)16-8-9-7-10(23(4,20)21)5-6-11(9)12(16)13(17)18/h5-7,12H,8H2,1-4H3,(H,17,18) |

InChI Key |

UEXJCBSEXADJCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1C(=O)O)C=CC(=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Phthalonitrile Reduction Method

Another well-established approach for synthesizing the basic isoindoline scaffold involves the reduction of phthalonitrile. This method provides access to the unsubstituted isoindoline core, which can then be functionalized as required.

The reaction is typically carried out in an autoclave, where platinum on carbon catalyst is added to phthalonitrile dissolved in tetrahydrofuran. After purging with nitrogen, the mixture is heated and subjected to high-pressure hydrogen. The reported process yields isoindoline with considerable efficiency:

"20 g of 5% platinum on carbon are added to 100 g of phthalonitrile dissolved in tetrahydrofuran. After purging with nitrogen, the mixture is heated at 60° C. and a hydrogen pressure of 180 bars is applied for 5 to 6 hours. After decompression and purging with nitrogen, the catalyst is removed by filtration. The tetrahydrofuran is distilled off from the filtrate at atmospheric pressure, and then isoindoline is in turn distilled off from the residue under a vacuum of 23 mbars at a temperature of 100° C. Isoindoline is thus obtained with a yield of 75% and purity of 89%."

Transition Metal-Catalyzed C-C Bond Formation

Transition metal-catalyzed C-C bond forming reactions represent another important strategy for constructing isoindoline derivatives. Palladium-catalyzed reactions, in particular, have proven to be highly effective for the construction of the isoindoline core structure.

Recent advances in this field have focused on palladium-catalyzed dearomative transformations for the synthesis of polycyclic isoindolinones. These methods could potentially be adapted for the synthesis of our target compound by introducing the necessary functional groups at the appropriate positions.

Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS)

Microwave-assisted continuous-flow organic synthesis (MACOS) protocols have been developed for the efficient synthesis of various isoindoline derivatives. This approach offers significant advantages in terms of reaction time, efficiency, and scalability.

A reported protocol involves a Heck reaction on vinylsulfonamides with batch microwave heating followed by a one-pot, sequential intramolecular aza-Michael cyclization/Boc-deprotection using MACOS:

"After running the aza-Michael reaction at 110 °C with a flow rate of 70 μL/min, 3 equivalents of p-TsOH were added, and the conditions were switched for the Boc-deprotection (30 μL/min, 135 °C, 230 W)."

This method was reported to produce the desired compounds in good to excellent overall yields (53–87%), making it a promising approach for the synthesis of complex isoindoline derivatives.

Specific Preparation Methods for 2-(Tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid

Based on the general approaches described above, several potential synthetic routes can be proposed for the preparation of this compound.

Modified Heck-aza-Michael Approach

A modified Heck-aza-Michael approach could be specifically tailored for the synthesis of our target compound. This would involve starting from a bromobenzene derivative already containing the methylsulfonyl group at the appropriate position.

The key steps in this approach would be:

- Heck reaction between a 4-(methylsulfonyl)-2-bromobenzylamine derivative and a suitable vinylsulfonamide

- One-pot deprotection and intramolecular aza-Michael cyclization to form the isoindoline ring system

- Introduction of the carboxylic acid functionality at the 1-position

- Boc-protection of the nitrogen

The one-pot deprotection and intramolecular aza-Michael reaction could be performed according to the following general procedure:

"To a solution of sulfonamide (1.4 mmol, 1.0 equiv) in EtOAc (14 mL, 0.1 M) is added 5 N HCl (1.4 mL, 5.0 equiv) and the reaction mixture is stirred at room temperature for 48 hours. Aqueous NaHCO3 is carefully added to the reaction mixture until pH 8. The mixture is stirred for another 24 hours, and then extracted with EtOAc."

Sequential Functionalization of Isoindoline

Another viable approach would involve the sequential functionalization of the isoindoline core structure. This strategy would begin with the synthesis of isoindoline via the phthalonitrile reduction method described earlier, followed by:

- Regioselective introduction of the methylsulfonyl group at the 5-position

- Introduction of the carboxylic acid functionality at the 1-position

- Boc-protection of the nitrogen

This approach benefits from starting with a simple and well-established method for obtaining the isoindoline core but would require careful control of regioselectivity when introducing the substitutions.

From Related Isoindoline Derivatives

Several structurally related isoindoline derivatives have been reported that could serve as valuable intermediates in the synthesis of our target compound. For example, 2-(Tert-Butoxycarbonyl)isoindoline-5-carboxylic acid (CAS: 149353-71-9) already contains the Boc-protecting group and a carboxylic acid at the 5-position. This compound could potentially be transformed into our target compound through appropriate synthetic manipulations.

Comparative Analysis of Key Reaction Parameters

Based on the available literature data, we can compile and analyze key reaction parameters for the critical steps in the synthesis of isoindoline derivatives, which could be adapted for our target compound.

Table 1: Comparative Analysis of Catalytic Systems for Heck Reactions in Isoindoline Synthesis

This table illustrates the variety of catalytic systems that have been employed for Heck reactions in the synthesis of isoindoline derivatives. The choice of catalyst, ligand, base, solvent, temperature, and reaction time can significantly impact the yield and selectivity of the reaction.

Table 2: Key Intermediates and Related Compounds

This table highlights key compounds that could serve as starting materials or intermediates in the synthesis of this compound.

Table 3: One-Pot Deprotection and aza-Michael Reaction Conditions

This table compares different conditions for one-pot deprotection and aza-Michael reactions, which are critical steps in the synthesis of isoindoline derivatives via the Heck-aza-Michael approach.

Purification and Characterization Methods

Effective purification and characterization are essential for obtaining high-quality this compound. Based on the literature for related compounds, the following methods are typically employed:

Purification Methods

Column chromatography is commonly used for purifying intermediates and final products in isoindoline synthesis. For example:

"The reaction mixture was concentrated, and the residue was purified using flash chromatography."

Recrystallization from appropriate solvent systems can also be effective for obtaining pure crystalline products, particularly for the final compound.

Characterization Methods

Characterization of this compound and its intermediates typically involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

- X-ray crystallography (for confirmation of stereochemistry)

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the tert-butoxycarbonyl group.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of deprotected or newly functionalized isoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used to study the effects of isoindoline derivatives on various biological pathways. It can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, ®-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid can be explored for its potential therapeutic properties. Isoindoline derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the tert-butoxycarbonyl and methylsulfonyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds were selected based on structural or functional similarities:

Structural and Functional Differences

Core Structure :

- The target compound features an isoindoline core, a bicyclic structure with nitrogen, while 7-methoxy-1H-indole-3-carboxylic acid and its ester derivative are based on an indole ring . Isoindoline derivatives often exhibit enhanced rigidity and stability compared to indoles, influencing their binding affinity in drug design.

Protecting Groups :

- The Boc group in the target compound provides temporary amine protection, enabling selective reactivity in multi-step syntheses. Indole derivatives lack such protection, limiting their utility in complex reactions .

Substituents :

- The methylsulfonyl group in the target compound is absent in indole analogs. This electron-withdrawing group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or cross-coupling reactions .

Chirality :

Physicochemical Properties

Commercial Availability and Cost

Biological Activity

2-(Tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid (commonly referred to as Boc-isoindoline) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of Boc-isoindoline is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl moiety attached to an isoindoline core. The molecular formula is C13H15NO4S, and its molecular weight is approximately 283.33 g/mol.

Boc-isoindoline exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that Boc-isoindoline can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to act as an inhibitor of the enzyme NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cellular metabolism and energy homeostasis .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly important in neurodegenerative conditions where oxidative damage plays a critical role .

Therapeutic Applications

The potential therapeutic applications of Boc-isoindoline are diverse:

- Cancer Treatment : Preliminary studies suggest that Boc-isoindoline may possess anticancer properties by inducing apoptosis in cancer cells. Its role as a NAMPT inhibitor has been linked to reduced tumor growth in preclinical models .

- Neuroprotection : Given its antioxidant properties, Boc-isoindoline has been investigated for neuroprotective effects. Animal studies have shown that it can mitigate neuronal damage in models of stroke and neurodegeneration .

Study 1: NAMPT Inhibition and Cancer Cell Viability

A study conducted by researchers at the University of Manchester explored the effects of Boc-isoindoline on cancer cell lines. The compound was tested against various cancer types, revealing that it significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, Boc-isoindoline was administered to rats subjected to ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups. This suggests that Boc-isoindoline may be beneficial in acute stroke management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.